molecular formula C11H9BrN2O B5702459 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime

1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime

Cat. No. B5702459
M. Wt: 265.11 g/mol
InChI Key: JPXZGYVDOGUZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied in detail. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This inhibition is believed to be due to the compound's ability to disrupt the cell membrane and inhibit the synthesis of nucleic acids. Additionally, it has been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell survival.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Additionally, it has been shown to have anti-inflammatory effects, which are believed to be due to its ability to inhibit the production of certain inflammatory mediators.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of activities. Additionally, it has been shown to be stable under various conditions, making it suitable for use in various experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime. One such direction is the development of new drugs based on this compound. It has been shown to exhibit promising activity against various microorganisms and cancer cells, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors and liquid crystals. Further research in these areas could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been achieved through different methods. One of the commonly used methods involves the reaction of 4-bromobenzaldehyde and 1H-pyrrole-2-carbaldehyde oxime in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied for its potential applications in various fields of scientific research. One such application is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities in vitro. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors and liquid crystals.

properties

IUPAC Name

N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-15/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZGYVDOGUZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine

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